molecular formula C16H16N4O3S B6131512 N'-[(E)-[2-Hydroxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide

N'-[(E)-[2-Hydroxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide

Cat. No.: B6131512
M. Wt: 344.4 g/mol
InChI Key: WJGHDJBGEZMLDR-VXLYETTFSA-N
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Description

N’-[(E)-[2-Hydroxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a hydroxyphenyl group, a pyrimidinylsulfanyl group, and an acetohydrazide moiety, making it a subject of interest for researchers.

Properties

IUPAC Name

N-[(E)-(2-hydroxy-4-prop-2-enoxyphenyl)methylideneamino]-2-pyrimidin-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S/c1-2-8-23-13-5-4-12(14(21)9-13)10-19-20-15(22)11-24-16-17-6-3-7-18-16/h2-7,9-10,21H,1,8,11H2,(H,20,22)/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJGHDJBGEZMLDR-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC(=C(C=C1)C=NNC(=O)CSC2=NC=CC=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC1=CC(=C(C=C1)/C=N/NC(=O)CSC2=NC=CC=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[2-Hydroxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide typically involves multiple steps:

    Formation of the hydroxyphenyl intermediate: This step involves the reaction of 2-hydroxy-4-(prop-2-en-1-yloxy)benzaldehyde with an appropriate reagent to form the desired intermediate.

    Condensation reaction: The intermediate is then subjected to a condensation reaction with 2-(pyrimidin-2-ylsulfanyl)acetohydrazide under controlled conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[2-Hydroxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The phenyl and pyrimidinyl groups can undergo substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may vary depending on the specific substitution reaction, but typically involve the use of catalysts or specific solvents.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N’-[(E)-[2-Hydroxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl and pyrimidinylsulfanyl groups may interact with enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-4-(2-hydroxyethoxy)-2-methylpropiophenone: A compound with a similar hydroxyphenyl structure but different functional groups.

    Indole derivatives: Compounds with similar biological activities but different core structures.

Uniqueness

N’-[(E)-[2-Hydroxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide is unique due to its combination of hydroxyphenyl, pyrimidinylsulfanyl, and acetohydrazide groups, which confer distinct chemical and biological properties.

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